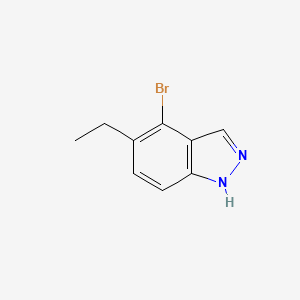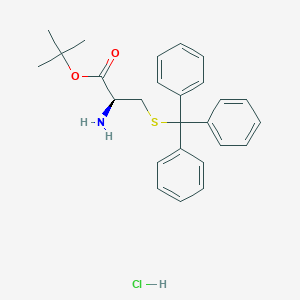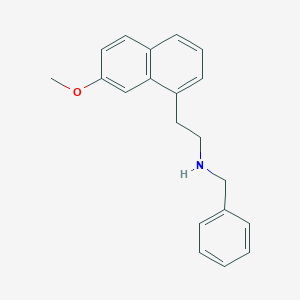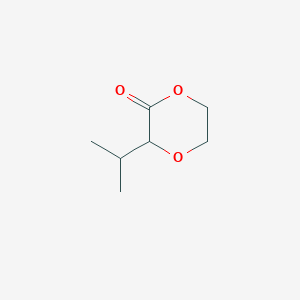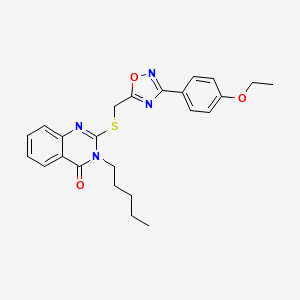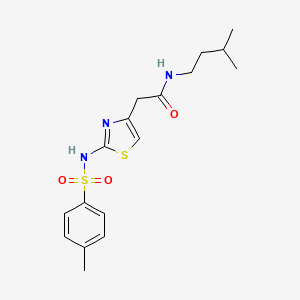![molecular formula C23H27N3O B2799005 1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912896-65-2](/img/structure/B2799005.png)
1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, also known as BMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMBP is a heterocyclic compound that consists of a pyrrolidinone ring, a benzimidazole ring, and a butyl chain.
Scientific Research Applications
Coordination Compounds and Magnetic Behavior
Research has explored the synthesis of coordination compounds using benzimidazole derivatives, highlighting their structural and magnetic properties. For instance, Barbora Brachňaková et al. (2020) synthesized tridentate ligands for the creation of mononuclear Fe(ii) compounds, revealing their low-spin characteristics and spin-crossover behavior under certain conditions. This study contributes to the understanding of the electronic structures and magnetic behaviors of coordination compounds, including their solution redox properties (Brachňaková et al., 2020).
Synthesis and Antibacterial Activity
Another aspect of research focuses on the synthesis of azoles with high antibacterial activity. Artūras Peleckis et al. (2018) synthesized 3-(1H-Benzimidazol-2-yl)-4-[(phenyl and 4-substituted phenyl)amino]butanohydrazides, demonstrating their utility in creating pyrroles, pyrazoles, oxadiazoles, and triazoles, and assessing their significant antibacterial activity (Peleckis et al., 2018).
Nucleophilic Substitution and Synthesis
Investigations into the nucleophilic substitution in NN'-linked biazoles have also been conducted, providing insights into the reactivity and synthetic potential of related benzimidazole compounds. M. Castellanos et al. (1985) studied the reactions of dicationic and monocationic N,N′-linked biazoles, uncovering the conditions for successful nucleophilic attack and the synthesis of substituted benzimidazoles (Castellanos et al., 1985).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This binding can trigger a series of biochemical reactions, leading to changes in cellular function.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it can be hypothesized that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
1-butyl-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-3-4-13-25-16-19(14-22(25)27)23-24-20-7-5-6-8-21(20)26(23)15-18-11-9-17(2)10-12-18/h5-12,19H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRATOFOFKXGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid](/img/structure/B2798922.png)
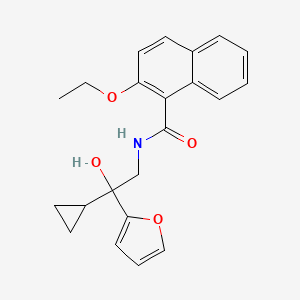
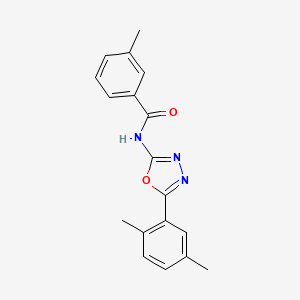
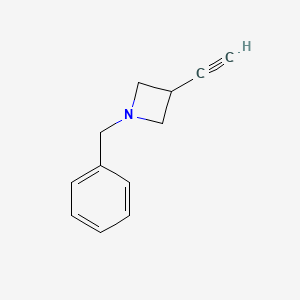
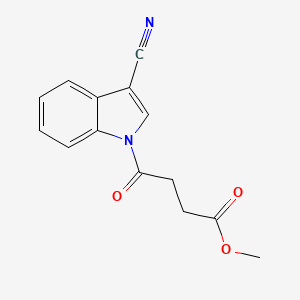
![methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2798929.png)
